molecular formula C21H22F2N6 B11600145 N,N'-bis(4-fluorophenyl)-6-(2-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine

N,N'-bis(4-fluorophenyl)-6-(2-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11600145
M. Wt: 396.4 g/mol
InChI Key: GWMGMEURSXURQC-UHFFFAOYSA-N
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Description

N,N’-bis(4-fluorophenyl)-6-(2-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of fluorophenyl groups, a methylpiperidinyl moiety, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-fluorophenyl)-6-(2-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate nitrile precursors under acidic or basic conditions.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Methylpiperidinyl Moiety: The methylpiperidinyl group can be attached through a nucleophilic substitution reaction, often using a piperidine derivative as the nucleophile.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-fluorophenyl)-6-(2-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N,N’-bis(4-fluorophenyl)-6-(2-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-bis(4-fluorophenyl)-6-(2-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(4-chlorophenyl)-6-(2-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine: Similar structure with chlorine atoms instead of fluorine.

    N,N’-bis(4-bromophenyl)-6-(2-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine: Similar structure with bromine atoms instead of fluorine.

    N,N’-bis(4-methylphenyl)-6-(2-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine: Similar structure with methyl groups instead of fluorine.

Properties

Molecular Formula

C21H22F2N6

Molecular Weight

396.4 g/mol

IUPAC Name

2-N,4-N-bis(4-fluorophenyl)-6-(2-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H22F2N6/c1-14-4-2-3-13-29(14)21-27-19(24-17-9-5-15(22)6-10-17)26-20(28-21)25-18-11-7-16(23)8-12-18/h5-12,14H,2-4,13H2,1H3,(H2,24,25,26,27,28)

InChI Key

GWMGMEURSXURQC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F

Origin of Product

United States

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